molecular formula C8H6F3NO2 B6256388 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid CAS No. 1256835-86-5

5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

Cat. No.: B6256388
CAS No.: 1256835-86-5
M. Wt: 205.13 g/mol
InChI Key: UKLBTCYKDPDLBK-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)pyridine-3-carboxylic acid is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . Another approach involves the cyclocondensation reaction using a trifluoromethyl-containing building block .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2,2,2-Trifluoroethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways . This interaction can modulate cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison: 5-(2,2,2-Trifluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

1256835-86-5

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)2-5-1-6(7(13)14)4-12-3-5/h1,3-4H,2H2,(H,13,14)

InChI Key

UKLBTCYKDPDLBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)O)CC(F)(F)F

Purity

95

Origin of Product

United States

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